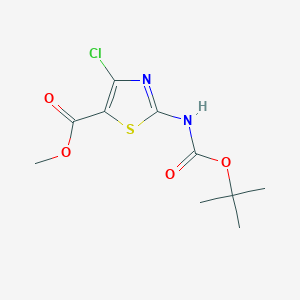
2-((叔丁氧羰基)氨基)-4-氯噻唑-5-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. This compound is characterized by the presence of a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. It is primarily used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
科学研究应用
Chemistry
In organic synthesis, Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a valuable building block.
Biology and Medicine
This compound is explored for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate this compound for its potential use in developing new pharmaceuticals.
Industry
In the pharmaceutical industry, this compound serves as a precursor for drug synthesis. Its stability and reactivity make it suitable for large-scale production of active pharmaceutical ingredients (APIs).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chloroacetyl chloride can react with thiourea under basic conditions to form 2-chlorothiazole.
-
Introduction of the Boc-Protected Amino Group: : The amino group is introduced by reacting the thiazole derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the protection of the amino group, preventing unwanted side reactions during subsequent steps.
-
Esterification: : The carboxylic acid group on the thiazole ring is esterified using methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted thiazole derivatives.
-
Reduction Reactions: : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Reduction: LiAlH4 in anhydrous ether is a typical reducing agent.
Hydrolysis: Aqueous solutions of NaOH or HCl are used for hydrolysis reactions.
Major Products
Substituted Thiazoles: Products from nucleophilic substitution reactions.
Alcohols: Products from the reduction of the ester group.
Carboxylic Acids: Products from the hydrolysis of the ester group.
作用机制
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-((tert-butoxycarbonyl)amino)-4-bromothiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-4-chlorothiazole-5-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions not possible with other halogens. This allows for the synthesis of unique derivatives with potential biological activities.
属性
IUPAC Name |
methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)17-9(15)13-8-12-6(11)5(18-8)7(14)16-4/h1-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPBHPPKRRNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-chlorobenzyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2590993.png)


![1-[4-(2-Methoxyacetyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2590996.png)
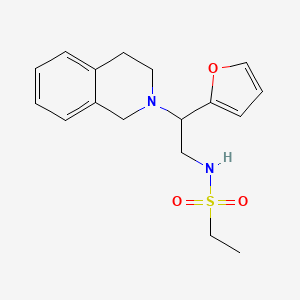
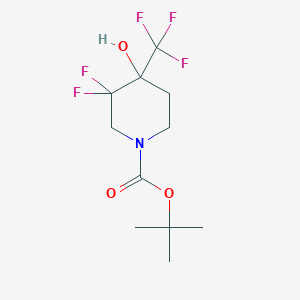
![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2591005.png)
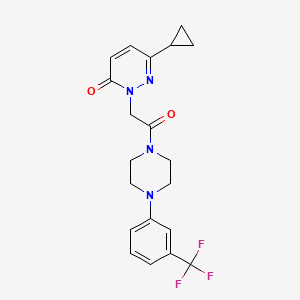
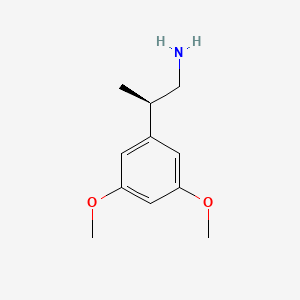
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2591010.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}oxane-4-carboxamide](/img/structure/B2591013.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591014.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)
